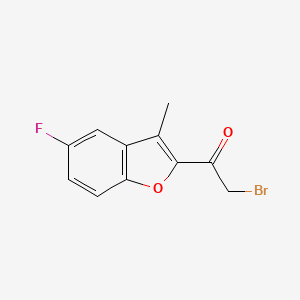

2-Bromo-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethanone

Description

Properties

IUPAC Name |

2-bromo-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFO2/c1-6-8-4-7(13)2-3-10(8)15-11(6)9(14)5-12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNEHXVCCZXTQLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)F)C(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethanone typically involves the bromination of 1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to the large-scale production of this compound with high purity.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in dry ether.

Major Products Formed:

Substitution: Formation of various substituted benzofuran derivatives.

Oxidation: Formation of benzofuran-2-carboxylic acid or benzofuran-2-one.

Reduction: Formation of benzofuran-2-yl ethanol derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity:

Research has indicated that compounds containing the benzofuran moiety exhibit significant antitumor activity. The incorporation of bromine and fluorine substituents in 2-Bromo-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethanone enhances its biological activity. Studies have shown that similar benzofuran derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers .

Antimicrobial Properties:

The compound's structure suggests potential antimicrobial properties, which are common among halogenated benzofurans. Preliminary studies indicate that derivatives of benzofuran can exhibit antibacterial and antifungal activities, making this compound a candidate for further investigation in the development of new antimicrobial agents .

Organic Synthesis

Building Block for Complex Molecules:

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex organic compounds. The bromine atom can be utilized in nucleophilic substitution reactions, allowing for the introduction of various functional groups .

Synthesis of Fluorinated Compounds:

The presence of the fluorine atom makes this compound particularly valuable in synthesizing fluorinated pharmaceuticals and agrochemicals. Fluorination often enhances the metabolic stability and bioavailability of drug candidates, making this compound a key intermediate in drug development processes .

Materials Science

Polymer Chemistry:

Benzofuran derivatives are increasingly being explored for their applications in polymer chemistry. The unique properties of this compound may allow it to be incorporated into polymer matrices to impart specific functionalities such as improved thermal stability or enhanced electrical properties .

Organic Light Emitting Diodes (OLEDs):

Research into the use of benzofuran derivatives in OLED technology has shown promising results. The incorporation of this compound into organic layers could lead to improved light-emitting efficiency and stability, making it a candidate for further exploration in electronic applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antitumor Activity Study | Evaluated the cytotoxic effects on cancer cell lines | Showed significant inhibition of cell growth in breast cancer cells |

| Antimicrobial Efficacy Test | Tested against various bacterial strains | Demonstrated notable antibacterial activity against Staphylococcus aureus |

| Synthesis Research | Explored synthetic routes for complex molecules | Successfully used as a precursor for synthesizing novel fluorinated compounds |

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can enhance its binding affinity to biological receptors, leading to various biological effects. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-Bromo-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethanone and analogous compounds:

Structural and Electronic Comparisons

- Benzofuran vs. This difference influences both reactivity (e.g., electrophilic substitution) and biological target interactions .

- Substituent Effects: The 5-fluoro and 3-methyl groups in the target compound enhance steric bulk and electron-withdrawing effects compared to unsubstituted analogs like 1-(5-Bromo-1-benzofuran-2-yl)ethanone.

- α-Bromo Ketone Reactivity: All listed bromoethanones share a reactive α-bromo ketone group, enabling cross-coupling or nucleophilic substitution. However, the benzofuran system in the target compound may stabilize transition states differently compared to phenyl or thiophene systems .

Biological Activity

2-Bromo-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its anticancer, antibacterial, and other pharmacological effects.

The compound's molecular formula is , with a molar mass of 241.08 g/mol. It is characterized by a bromine atom and a fluorine atom, which significantly influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The following findings summarize its effects on various cancer cell lines:

-

Cytotoxicity : The compound exhibits significant cytotoxic effects against leukemia cell lines such as K562 and MOLT-4. The IC50 values for these cells are reported to be as low as 3.83 µM, indicating strong activity .

Cell Line IC50 (µM) Therapeutic Index (TI) K562 3.83 3.25 MOLT-4 Not specified Not specified HaCaT (Normal) 12.44 Calculated from K562 - Mechanism of Action : The compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and caspase activation . This apoptotic pathway is crucial for developing effective cancer therapies.

- Structure Activity Relationship (SAR) : The introduction of bromine increases the cytotoxic potential of benzofuran derivatives. Studies suggest that modifications at the 5-position of the benzofuran ring enhance biological activity .

Antibacterial Activity

In addition to anticancer properties, this compound has shown moderate antibacterial activity against Gram-positive bacteria:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 16 to 64 µg/mL against various bacterial strains, indicating potential as an antibacterial agent .

Other Biological Activities

Benzofuran derivatives are known for diverse biological activities, including:

Case Studies

A study conducted by researchers synthesized several derivatives of benzofurans, including the target compound, and assessed their biological activities. Key findings included:

- Cytotoxicity Testing : A series of tests were performed on different cancer cell lines, revealing that brominated derivatives consistently exhibited higher cytotoxicity compared to non-brominated counterparts.

- Apoptosis Induction : Flow cytometry analysis confirmed that treatment with the compound resulted in significant changes in phosphatidylserine distribution, a hallmark of early apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.